Felbamate

Epilepsy Maximal Electroshock Seizure Model NMDA Receptor

Procure Felbamate as a specialized positive control for studies on pharmacoresistant tonic-clonic seizures, where it uniquely retains efficacy under elevated glutamatergic tone. Its multimodal mechanism—NR2B-selective NMDA antagonism and distinct GABAA modulation—makes it ideal for investigating synaptic plasticity and epileptogenesis. Essential for predictive toxicology assays, its unique hepatic oxidative stress signature serves as a key reference for screening idiosyncratic drug risk. With established therapeutic (30–80 mcg/mL) and toxic (>100 mcg/mL) serum ranges, it is an excellent calibrator for LC-MS/MS method development in therapeutic drug monitoring. Secure your supply of this critical, niche research tool.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 25451-15-4
Cat. No. B1672329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbamate
CAS25451-15-4
Synonyms(3-Carbamoyloxy-2-phenyl-propyl) carbamate
2 Phenyl 1,3 propanediol dicarbamate
2-phenyl-1,3-propanediol dicarbamate
ADD 03055
ADD-03055
ADD03055
felbamate
Felbamyl
Felbatol
Taloxa
W 554
W-554
W554
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
InChIInChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)
InChIKeyWKGXYQFOCVYPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySlightly soluble in water
Sparingly soluble in water, methanol, ethanol, acetone and chloroform;  freely soluble in DSMO, 1-methyl-2-pyrrolidinone and DMF.
7.42e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Felbamate (CAS 25451-15-4): Core Identity and Baseline Pharmacological Profile for Refractory Epilepsy Research


Felbamate (2-phenyl-1,3-propanediol dicarbamate, CAS 25451-15-4) is an antiepileptic drug (AED) approved by the FDA in 1993 for the management of focal seizures and Lennox-Gastaut syndrome, but is reserved for refractory cases due to a marked risk of aplastic anemia and hepatotoxicity [1]. It exhibits a unique, multimodal mechanism of action, including antagonism at the strychnine-insensitive glycine-recognition site of the NMDA receptor-ionophore complex and weak potentiation of GABAA receptors, while also inhibiting voltage-dependent sodium channels [2]. Its chemical structure and pharmacological profile differ from those of both older and newer AEDs, such as phenytoin, valproate, carbamazepine, lamotrigine, gabapentin, and topiramate [3].

Felbamate (CAS 25451-15-4): Why In-Class Substitution Is Not Feasible Due to Distinct Pharmacology and Toxicity Profile


Despite belonging to the broader class of antiepileptic drugs, felbamate cannot be considered interchangeable with other agents due to its unique, multimodal mechanism of action and a highly restricted risk-benefit profile. While many AEDs act primarily through sodium channel blockade or GABAergic potentiation, felbamate's antagonism at the NMDA receptor glycine site, with a distinct subunit selectivity for NR2B-containing receptors [1], and its barbiturate-like but non-sedating modulation of GABAA receptors [2], set it apart. Critically, its use is associated with a risk of aplastic anemia that is more than 100-fold greater than the untreated population [3], and an estimated hepatotoxicity rate of 1 in 18,500 to 25,000 exposures [4]. This necessitates a strict, documented risk-benefit analysis for each patient, a requirement not applicable to safer first- or second-line alternatives like lamotrigine or levetiracetam. Therefore, felbamate's clinical niche is not as a general AED, but as a specialized tool for specific, severe, and refractory epilepsies where other options have failed.

Felbamate (CAS 25451-15-4) vs. Comparators: A Quantitative Guide to Pharmacological Differentiation


Superior Anticonvulsant Efficacy in a Model of Pharmacoresistant Tonic-Clonic Seizures Compared to Lamotrigine

In a murine maximal electroshock (MES) model mimicking pharmacoresistance, felbamate maintained its anticonvulsant efficacy even when NMDA-mediated excitatory neurotransmission was enhanced, whereas the efficacy of lamotrigine was significantly reduced [1]. This demonstrates a crucial differential advantage for felbamate in seizure states characterized by excessive glutamatergic activity.

Epilepsy Maximal Electroshock Seizure Model NMDA Receptor

NMDA Receptor Subunit Selectivity (NR2B) Differentiates Felbamate from Other Antagonists

Felbamate exhibits a ~5-fold higher affinity for NMDA receptors containing the NR2B subunit compared to those containing NR2A or NR2C subunits [1]. This subunit selectivity is a key differentiator from non-selective NMDA antagonists and may contribute to a more favorable clinical side effect profile [1].

NMDA Receptor Subunit Selectivity Electrophysiology

Comparative Protective Index (PI) in Standard Anticonvulsant Screens

In a standardized battery of anticonvulsant tests in mice and rats, felbamate demonstrated a protective index (PI = TD50/ED50) that was consistently higher than those of the prototype antiepileptics phenytoin, phenobarbital, ethosuximide, and valproate, ranging from 1.05 to 2.37 times higher [1]. A separate study reported a PI of 45.3 for felbamate in the pentylenetetrazole (PTZ) model, with an ED50 of 9.7 mg/kg and a TD50 of 439.1 mg/kg [2].

Protective Index Neurotoxicity Preclinical Pharmacology

Defined Therapeutic Drug Monitoring (TDM) Window for Clinical and Research Use

Unlike many newer AEDs where therapeutic ranges are less well-defined, an optimal serum concentration range for felbamate response has been established at 30 to 80 mcg/mL, with toxicity associated with concentrations greater than 100 mcg/mL [1]. This provides a clear, quantitative target for dosing and for interpreting drug levels in research studies.

Therapeutic Drug Monitoring Pharmacokinetics Clinical Reference

Unique Hepatic Gene Expression Signature Differentiates Felbamate from Other AEDs in Toxicity Screening

In a comparative in vivo rat study, felbamate produced robust effects on an oxidative stress/reactive metabolite gene expression signature, despite causing only very mild effects on covalent protein binding parameters [1]. This contrasts with valproic acid, carbamazepine, phenobarbital, and phenytoin, which all increased covalent binding in vivo or in vitro, but had varied effects on the gene expression signature [1]. Felbamate's distinct profile suggests a unique mechanism of potential idiosyncratic toxicity.

Idiosyncratic Drug Reaction Hepatotoxicity Gene Expression

Documented Efficacy in Lennox-Gastaut Syndrome: A Differentiator from First-Line AEDs

Felbamate is one of the few AEDs with proven efficacy specifically for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS), a severe childhood epilepsy [1]. While other drugs like lamotrigine and topiramate also have evidence for use in LGS, felbamate's approval and demonstrated benefit in this highly refractory population provide a distinct clinical and research application, especially given its unique mechanism of action [2].

Lennox-Gastaut Syndrome Pediatric Epilepsy Refractory Seizures

Felbamate (CAS 25451-15-4): High-Impact Research and Industrial Application Scenarios Driven by Comparative Evidence


Investigating Pharmacoresistant Epilepsy Models with Enhanced Glutamatergic Drive

As demonstrated in Section 3, felbamate uniquely retains its anticonvulsant efficacy in models where glutamatergic tone is elevated, unlike lamotrigine [1]. This makes felbamate the AED of choice for in vivo studies using the maximal electroshock (MES) model combined with NMDA co-administration, a paradigm for studying pharmacoresistant tonic-clonic seizures. Researchers seeking to evaluate novel compounds for this challenging seizure type should include felbamate as a positive control.

Preclinical Development and Toxicology Screening for Idiosyncratic Hepatotoxicity

The unique hepatic gene expression signature of felbamate, characterized by a robust oxidative stress response in the absence of strong covalent binding [2], makes it an ideal reference standard in predictive toxicology assays. Pharmaceutical companies can utilize felbamate in gene expression panels to screen drug candidates for a similar idiosyncratic risk profile, differentiating it from hepatotoxicants like valproic acid or carbamazepine that operate through different mechanisms.

Mechanistic Studies of NMDA Receptor Subunit-Specific Pharmacology

Felbamate's ~5-fold selectivity for NMDA receptors containing the NR2B subunit [3] positions it as a valuable pharmacological tool for dissecting the roles of specific NMDA receptor subtypes in synaptic plasticity, neuroprotection, and epileptogenesis. Unlike broad-spectrum antagonists, felbamate allows for the investigation of NR2B-mediated signaling with a potentially reduced neurobehavioral toxicity profile, making it suitable for chronic in vivo studies.

Therapeutic Drug Monitoring (TDM) Reference Standard for AED Assay Development

The well-defined therapeutic (30-80 mcg/mL) and toxic (>100 mcg/mL) serum concentration ranges for felbamate [4] make it an excellent calibrator and quality control compound for developing and validating LC-MS/MS or immunoassay methods for AED therapeutic drug monitoring. Its established reference intervals provide a robust benchmark for clinical laboratories and diagnostic kit manufacturers seeking to ensure accuracy and reliability in their assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.